molecular formula C24H18Cl2N2O3 B11660047 2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11660047
M. Wt: 453.3 g/mol
InChI Key: WAIDXRHDMFNHCT-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with dichlorophenyl and dimethoxyphenyl groups, and a carboxamide functional group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The dichlorophenyl and dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while methoxylation can be performed using methanol and a strong acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as 2,4-dimethoxyaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: The compound can inhibit certain enzymes involved in critical biological processes, leading to the disruption of cellular functions.

    Interacting with DNA: It may bind to DNA, interfering with replication and transcription processes, which can result in cell death.

    Modulating Signaling Pathways: The compound can affect various signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: shares similarities with other quinoline derivatives such as:

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and dimethoxyphenyl groups, along with the carboxamide functionality, contributes to its potential as a versatile compound in scientific research.

Properties

Molecular Formula

C24H18Cl2N2O3

Molecular Weight

453.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O3/c1-30-15-8-10-21(23(12-15)31-2)28-24(29)17-13-22(14-7-9-18(25)19(26)11-14)27-20-6-4-3-5-16(17)20/h3-13H,1-2H3,(H,28,29)

InChI Key

WAIDXRHDMFNHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

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